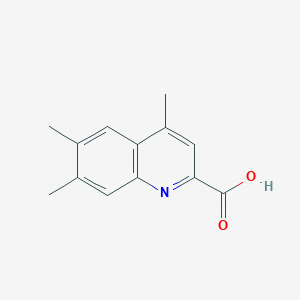
4,6,7-Trimethylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trimethylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₃NO₂. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and oxidation steps.
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods offer advantages in terms of selectivity and scalability .
化学反応の分析
Types of Reactions: 4,6,7-Trimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dicarboxylic acid, while substitution reactions can produce halogenated or nitro-substituted quinoline derivatives .
科学的研究の応用
4,6,7-Trimethylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6,7-Trimethylquinoline-2-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The quinoline ring system allows for π-π stacking interactions and hydrogen bonding, which can enhance its binding affinity to biological targets .
類似化合物との比較
Quinoline-2-carboxylic acid: Lacks the methyl groups at positions 4, 6, and 7.
4-Methylquinoline-2-carboxylic acid: Contains a single methyl group at position 4.
6,7-Dimethylquinoline-2-carboxylic acid: Contains methyl groups at positions 6 and 7.
Uniqueness: 4,6,7-Trimethylquinoline-2-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
4,6,7-trimethylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-7-4-10-9(3)6-12(13(15)16)14-11(10)5-8(7)2/h4-6H,1-3H3,(H,15,16) |
InChIキー |
OKGYPSBXNMUSMC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N=C(C=C2C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)

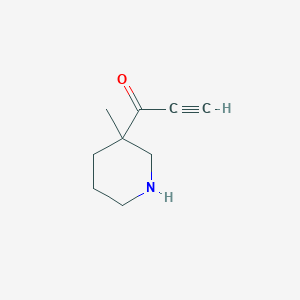



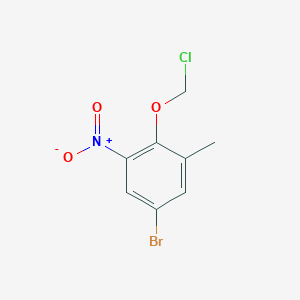
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
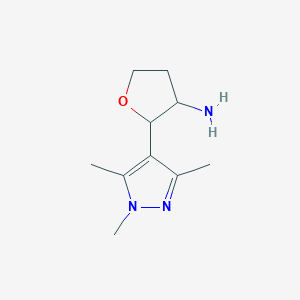
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
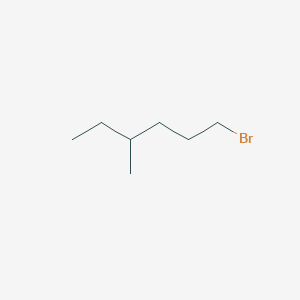
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
